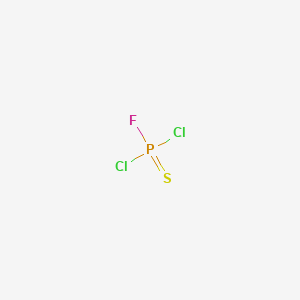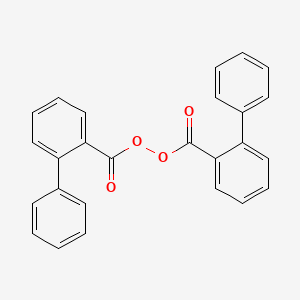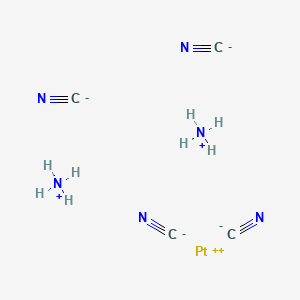
Ammonium platinous cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium platinous cyanide is a chemical compound with the formula (NH₄)₂[Pt(CN)₄]. It is known for its unique properties and applications in various fields, including chemistry and industry. This compound is a coordination complex of platinum and cyanide ions, and it is often used in research and industrial processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium platinous cyanide can be synthesized through several methods. One common method involves the reaction of platinum(II) chloride with ammonium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PtCl}_2 + 2 \text{NH}_4\text{CN} \rightarrow (NH₄)₂[Pt(CN)₄] + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ammonium platinous cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to yield platinum metal or other lower oxidation state complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride, bromide, or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce elemental platinum.
Scientific Research Applications
Ammonium platinous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in electroplating and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which ammonium platinous cyanide exerts its effects involves the interaction of the cyanide ligands with various molecular targets. The cyanide ions can bind to metal centers, altering their reactivity and stability. In biological systems, cyanide can inhibit enzymes by binding to the iron in cytochrome c oxidase, disrupting cellular respiration.
Comparison with Similar Compounds
Similar Compounds
Potassium cyanide (KCN): A highly toxic compound used in gold mining and electroplating.
Sodium cyanide (NaCN): Similar to potassium cyanide, used in industrial processes.
Platinum(II) cyanide (Pt(CN)₂): Another platinum-cyanide complex with different properties and applications.
Uniqueness
Ammonium platinous cyanide is unique due to its specific coordination structure and the presence of ammonium ions. This gives it distinct properties compared to other cyanide compounds, such as enhanced stability and reactivity in certain reactions.
Properties
CAS No. |
562-79-8 |
|---|---|
Molecular Formula |
C4H8N6Pt |
Molecular Weight |
335.23 g/mol |
IUPAC Name |
diazanium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2H3N.Pt/c4*1-2;;;/h;;;;2*1H3;/q4*-1;;;+2/p+2 |
InChI Key |
YRFLKRFQCOXILO-UHFFFAOYSA-P |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


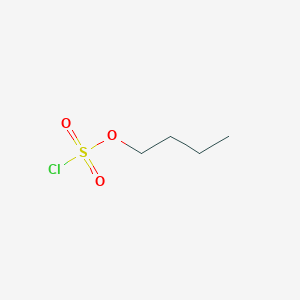
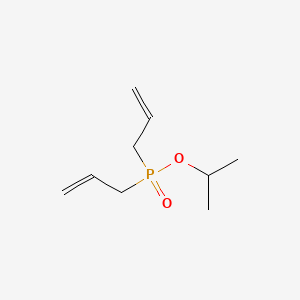
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
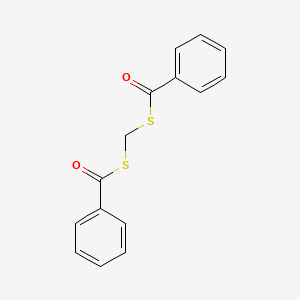
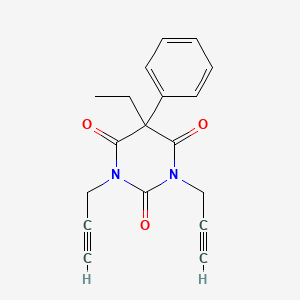
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)

